molecular formula C12H16N4O3S B2398433 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034283-05-9

3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2398433
CAS No.: 2034283-05-9
M. Wt: 296.35
InChI Key: CQXRCUDLXKHSNL-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring, a pyrazine ring, and a propylsulfonyl group, making it a valuable material for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyrazine derivatives: Compounds with a pyrazine ring, such as pyrazine-2-carbonitrile and pyrazine-2-carboxamide.

Uniqueness

3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1-propylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-2-7-20(17,18)16-6-3-10(9-16)19-12-11(8-13)14-4-5-15-12/h4-5,10H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXRCUDLXKHSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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